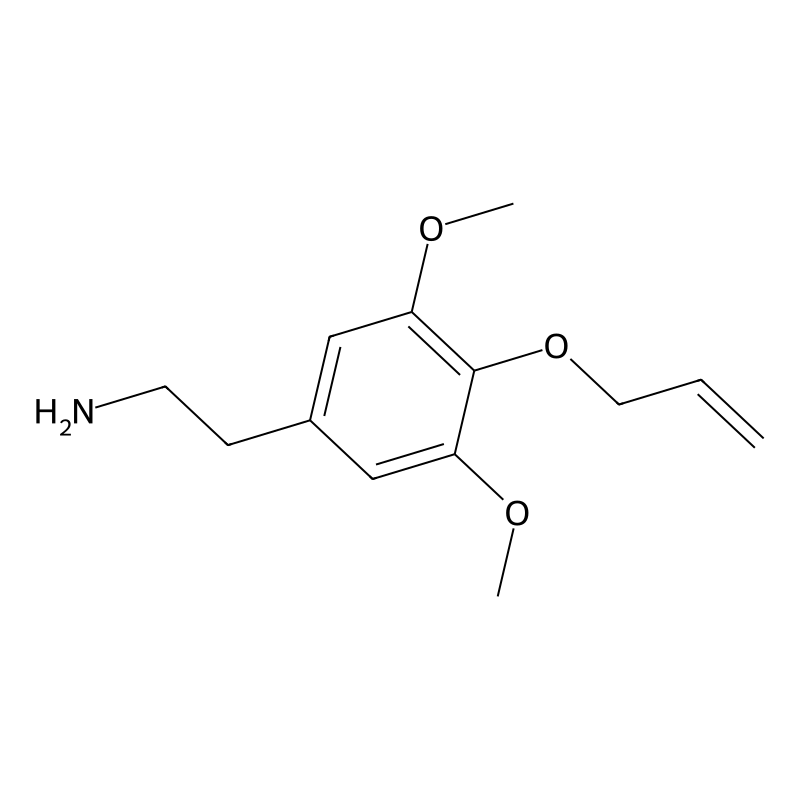

Allylescaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a specialized synthetic phenethylamine belonging to the scaline class of 5-HT2A receptor agonists [1]. Procured primarily as an analytical reference standard for forensic toxicology and a pharmacological probe, it is distinguished by its 4-allyloxy substitution[2]. This terminal alkene increases the compound's computed lipophilicity (XLogP3 = 1.4) and receptor binding affinity (up to 63-fold) compared to baseline mescaline[1]. For procurement professionals and laboratory managers, allylescaline represents a critical structural benchmark for mapping structure-activity relationships (SAR) within serotonergic systems and calibrating chromatographic screening methods [2].

References

- [1] Rickli, A., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 886303.

- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44719469, Allylescaline.

Substituting allylescaline with closely related analogs like mescaline, escaline, or methallylescaline critically compromises both assay sensitivity and synthetic viability[1]. Mescaline possesses a significantly lower binding affinity at the 5-HT2A receptor (Ki > 4,000 nM), requiring impractically high concentrations to achieve comparable receptor activation in vitro[1]. Conversely, while escaline and methallylescaline offer improved affinities, escaline lacks the reactive terminal double bond necessary for advanced cross-metathesis or epoxidation reactions [2]. Furthermore, methallylescaline introduces a methyl branch at the alkene, creating steric hindrance that alters both receptor binding kinetics and precursor reactivity [3]. Consequently, laboratories requiring an unbranched, unsaturated 4-alkoxy handle for SAR mapping or derivatization must procure exact allylescaline [1].

References

- [1] Rickli, A., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 886303.

- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44719469, Allylescaline.

- [3] Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press, Berkeley, CA.

Enhanced 5-HT2A Receptor Binding Affinity

In vitro radioligand binding assays demonstrate that extending the 4-alkoxy chain with an allyloxy group dramatically increases target affinity. Allylescaline exhibits up to a 63-fold increase in 5-HT2A receptor binding affinity compared to the mescaline baseline, which typically shows weak affinity (Ki = 4,900–6,700 nM) [1]. This substantial quantitative leap allows researchers to use significantly lower concentrations of allylescaline to achieve receptor saturation, reducing off-target effects and solvent-related artifacts in cell-based assays[1].

| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |

| Target Compound Data | Up to 63-fold affinity increase |

| Comparator Or Baseline | Mescaline (Ki = 4,900–6,700 nM) |

| Quantified Difference | Up to 63-fold higher binding affinity for allylescaline |

| Conditions | In vitro radioligand binding assay using human 5-HT2A receptor-expressing cells |

Procurement of allylescaline is essential for high-sensitivity in vitro pharmacological assays where the low affinity of mescaline would require prohibitive dosing concentrations.

Lipophilicity and Solubility Profiling

The substitution of the 4-methoxy group with a 4-allyloxy group fundamentally alters the compound's partition coefficient. Allylescaline possesses a computed XLogP3 of 1.4, which is exactly double the lipophilicity of mescaline (XLogP3 = 0.7) [1]. This quantitative difference in lipophilicity directly correlates with its approximately 10-fold higher in vivo potency (effective human dose of 20–35 mg vs. 200–400 mg for mescaline) [2]. For formulation and handling, this increased lipophilicity affects solvent selection, favoring less polar organic solvents for stock solution preparation compared to traditional mescaline salts[1].

| Evidence Dimension | Computed partition coefficient (XLogP3) and effective dosing |

| Target Compound Data | XLogP3 = 1.4; effective dose 20–35 mg |

| Comparator Or Baseline | Mescaline (XLogP3 = 0.7; effective dose 200–400 mg) |

| Quantified Difference | 2.0x higher XLogP3 and ~10-fold lower effective dose |

| Conditions | Computed physicochemical modeling and standardized psychopharmacological profiling |

The higher lipophilicity dictates different handling, solvent compatibility, and dosing protocols, making it a superior choice for modeling blood-brain barrier permeability.

Analytical Mass Shift for Forensic Workflows

In forensic and toxicological screening workflows, exact mass and fragmentation patterns are critical for resolving closely related phenethylamines. Allylescaline (MW = 237.29 g/mol) provides a distinct +12.01 g/mol mass shift compared to the saturated escaline (MW = 225.28 g/mol) and a -14.03 g/mol shift compared to the branched methallylescaline (MW = 251.32 g/mol) [1]. Furthermore, the unbranched terminal alkene of allylescaline yields a unique mass spectral fragmentation signature under electron ionization (EI) in GC-MS workflows, allowing for baseline resolution from its saturated and branched analogs [1].

| Evidence Dimension | Molecular mass and GC-MS fragmentation |

| Target Compound Data | MW = 237.29 g/mol (unbranched allyl fragmentation) |

| Comparator Or Baseline | Methallylescaline (MW = 251.32 g/mol) and Escaline (MW = 225.28 g/mol) |

| Quantified Difference | Exact mass difference of -14.03 g/mol vs methallylescaline and +12.01 g/mol vs escaline |

| Conditions | Gas chromatography-mass spectrometry (GC-MS) forensic reference standard workflows |

Ensures reliable chromatographic separation and definitive mass spectral identification in forensic laboratories, preventing false positives among scaline analogs.

Forensic Analytical Reference Standards

Driven by its unique molecular mass (237.29 g/mol) and distinct GC-MS fragmentation pattern, allylescaline is procured as an essential reference standard for forensic and clinical toxicology laboratories[1]. It enables the definitive identification and baseline resolution of novel psychoactive substances (NPS) in complex biological matrices, distinguishing it from escaline and methallylescaline [1].

Serotonergic Structure-Activity Relationship (SAR) Probes

Leveraging its up to 63-fold higher 5-HT2A binding affinity compared to mescaline, allylescaline is an optimal pharmacological probe for mapping the 5-HT2A and 5-HT2C receptor binding pockets [2]. It is specifically utilized in radioligand displacement assays and functional activation models where high target affinity is required to minimize off-target noise[2].

Precursor for Advanced Ligand Derivatization

The unbranched terminal alkene of the 4-allyloxy group serves as a highly reactive handle for synthetic chemists [1]. Unlike the saturated escaline or sterically hindered methallylescaline, allylescaline can undergo efficient olefin cross-metathesis or epoxidation, making it a valuable intermediate for synthesizing extended-chain or functionalized phenethylamine therapeutics [1].

References

- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44719469, Allylescaline.

- [2] Rickli, A., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 886303.